Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Description
Chemical Identity and IUPAC Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 1092980-84-1, establishing its unique chemical identity within scientific databases. The compound's molecular formula is represented as C13H22N2O3, with a molecular weight of 254.33 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 4-(1-methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, reflecting the precise positioning of substituents on the imidazole core structure.
The compound's structural characteristics can be comprehensively described through its molecular descriptors. The InChI representation provides the standardized structural formula: InChI=1S/C13H22N2O3/c1-6-8-9-14-10(12(16)18-7-2)11(15-9)13(3,4)17-5/h6-8H2,1-5H3,(H,14,15). This notation captures the complete connectivity and stereochemical information necessary for unambiguous identification. The corresponding InChIKey, PNUAPKRLOISMIN-UHFFFAOYSA-N, serves as a condensed hash representation for database searching and computational applications.
Additional nomenclature variations have been documented in scientific literature, including the synonym 4-(1-Methoxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. The compound is also registered under the European Community number 604-434-7 and bears the UNII identifier 85EZ69BJ87, facilitating regulatory and pharmaceutical tracking. The MDL number MFCD16659088 provides another standardized identifier for chemical information systems.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus achieved the first synthesis of imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational discovery established imidazole as a fundamental heterocyclic system that would subsequently inspire decades of synthetic and medicinal chemistry research.
The evolution of imidazole chemistry gained significant momentum during the nineteenth century, with early researchers recognizing the presence of imidazole structures in naturally occurring compounds. Allantoin, discovered in 1800, and parabanic acid, prepared in 1837 from uric acid, represented some of the earliest identified imidazole-containing compounds. The amino acid histidine and its decomposition product histamine were later recognized as containing the imidazole structure, as was biotin, a growth factor essential for both humans and yeast.
The systematic development of substituted imidazole derivatives emerged as synthetic methodologies advanced throughout the twentieth century. The benzimidazole nucleus was discovered during research on vitamin B12, establishing these fused ring systems as stable platforms for drug development. This discovery marked a pivotal moment in heterocyclic chemistry, as researchers began to appreciate the pharmaceutical potential of imidazole-based scaffolds. The structural versatility and ease of synthesis associated with benzimidazole derivatives made them promising candidates for drug development applications.
Modern synthetic approaches to imidazole derivatives have evolved to encompass sophisticated multicomponent reactions and catalytic methodologies. Contemporary research has demonstrated the synthesis of highly substituted imidazole compounds through various synthetic strategies, including condensation reactions, cyclization processes, and metal-catalyzed transformations. These advances have enabled the preparation of complex imidazole derivatives such as this compound with precise control over substitution patterns and stereochemistry.
Role in Benzimidazole Derivative Research
This compound occupies a significant position within benzimidazole derivative research, particularly in the context of pharmaceutical intermediate synthesis. The compound has been identified as an impurity of olmesartan, a clinically important angiotensin receptor blocker used in cardiovascular medicine. This association highlights the compound's relevance to pharmaceutical quality control and synthetic pathway optimization in drug manufacturing processes.
The structural features of this compound contribute to its utility in benzimidazole research applications. The presence of both methoxy and carboxylate functional groups provides multiple sites for chemical modification and derivatization reactions. These reactive centers enable researchers to explore structure-activity relationships and develop novel analogs with potentially enhanced biological properties. The propyl substituent at the 2-position of the imidazole ring represents another site for structural variation, allowing for systematic investigation of substituent effects on biological activity.
Research into benzimidazole derivatives has demonstrated their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties. The mechanism of action of benzimidazole derivatives varies with their chemical structure and target enzyme, making compounds like this compound valuable tools for understanding these relationships. The ease of synthesis and structural versatility of benzimidazole scaffolds make them promising frameworks for drug development, with many new pharmaceutical drugs containing benzimidazole expected to become available in clinical practice.
The continuing research into benzimidazole derivatives reflects their importance as versatile scaffolds in medicinal chemistry. Structure-activity relationship investigations provide crucial details regarding the essential structural qualities that benzimidazole derivatives must possess for biological activity, which could aid in the rational design of new drug candidates. The flexibility inherent in benzimidazole structures allows for high-affinity binding to various biological targets, making compounds such as this compound valuable subjects for pharmaceutical research and development.
Properties
IUPAC Name |
ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-6-8-9-14-10(12(16)18-7-2)11(15-9)13(3,4)17-5/h6-8H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAPKRLOISMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(C)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702227 | |
| Record name | Ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092980-84-1 | |
| Record name | Ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Substrate Preparation : Diethyl 2-propylimidazole-4,5-dicarboxylate (compound IV) is dissolved in anhydrous tetrahydrofuran (THF) under inert conditions.
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Grignard Addition : Methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr) is added dropwise at temperatures between -10°C and 0°C to prevent overalkylation.
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Quenching and Workup : The reaction is quenched with saturated ammonium chloride, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield a crude product.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -10°C to 0°C | Minimizes side reactions |
| Solvent | THF | Enhances Grignard stability |
| Stoichiometry | 3.8–4.0 eq MeMgCl per eq IV | Ensures complete conversion |
This step predominantly forms ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (compound V). However, methoxylation at the hydroxyl group can occur under prolonged reaction times or elevated temperatures, leading to the undesired ethyl 4-(2-methoxypropan-2-yl) variant.
Transesterification and Impurity Formation
This compound is frequently observed as a byproduct during transesterification of the lactone intermediate (compound II) with alcohols.
Lactone Intermediate (Compound II) Preparation
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Hydrolysis and Cyclization : Compound V undergoes hydrolysis to form 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid (compound III), which cyclizes intramolecularly to yield 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole (compound II).
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Purification : Compound II is dissolved in ethyl acetate and washed with saturated sodium bicarbonate to remove acidic impurities (e.g., uncyclized carboxylic acids).
Transesterification Conditions
When compound II reacts with methanol (instead of ethanol) in the presence of acid catalysts (e.g., p-toluenesulfonic acid), methoxy substitution occurs at the hydroxyl group, forming the methoxypropan-2-yl derivative.
Critical Factors Influencing Methoxylation
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Catalyst Choice : Strong acids (e.g., H₂SO₄) accelerate methoxylation but risk decomposition.
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Alcohol Reactivity : Methanol’s nucleophilicity promotes substitution over ethanol.
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Temperature : Reactions above 50°C favor methoxy byproduct formation.
Purification and Isolation Techniques
Recrystallization
The crude product is recrystallized from diisopropyl ether or n-hexane/ethyl acetate mixtures to isolate this compound. This step reduces impurities like unreacted diethyl dicarboxylate or hydroxyl-containing analogs.
Chromatographic Methods
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Normal-Phase HPLC : Silica gel columns with hexane/ethyl acetate (7:3) eluent resolve the methoxy variant from structurally similar impurities.
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Ion-Exchange Chromatography : Removes residual acidic byproducts (e.g., compound III).
Typical Purity Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 98.5–99.2 | 75–80 |
| Column Chromatography | >99.5 | 60–65 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the alkyl substituents, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common pharmacophore.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Hydroxyl vs. Methoxy Substituents
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-93-0):
- Structure : Features a hydroxyl group instead of methoxy at the 4-position.
- Properties : Increased polarity due to hydrogen bonding capability , leading to higher aqueous solubility but lower lipophilicity.
- Applications : Key intermediate in synthesizing ARBs like Olmesartan medoxomil .
- Safety : Hazard statements include skin/eye irritation (H315, H319) and flammability (H228) .
- Implications: Likely improved blood-brain barrier penetration but faster Phase I metabolism (demethylation) compared to hydroxyl analogs .
Data Table 1: 4-Substituent Comparison
*Estimated based on structural similarity.
Substituent Variations at the 1-Position
Biphenyl-Tetrazole Derivatives
Ethyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-23-6):
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate (CAS 144690-33-5):
Data Table 2: 1-Substituent Comparison
Key Research Findings
Hydrogen Bonding: Hydroxyl derivatives form stronger intermolecular hydrogen bonds, enhancing crystallinity but reducing solubility in nonpolar solvents .
Metabolic Stability : Methoxy groups undergo oxidative demethylation, whereas hydroxyl groups are prone to glucuronidation, affecting drug half-life .
Pharmacological Relevance : Biphenyl-tetrazole derivatives exhibit angiotensin receptor antagonism, absent in the target compound .
Biological Activity
Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the imidazole family, which is known for its diverse biological activities. The compound can be described by the following structural formula:
This structure features an imidazole ring, which is critical for its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings demonstrate the compound's potential as an antimicrobial agent, particularly against fungal infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A summary of the cytotoxic effects on different cancer cell lines is presented below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several studies have documented the effects of this compound in various experimental setups:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several imidazole derivatives, including this compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
- Cancer Cell Line Analysis : In a study conducted at a leading cancer research institute, the compound was tested on multiple cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : A plausible route involves modifying imidazole precursors via nucleophilic substitution or Grignard reactions. For example, diethyl imidazole-dicarboxylate intermediates (e.g., diethyl 2-propyl-imidazole-4,5-dicarboxylate) can react with methoxy-substituted Grignard reagents (e.g., methylmagnesium bromide) to introduce the 2-methoxypropan-2-yl group. Acidic workup (e.g., NH₄Cl) followed by extraction (ethyl acetate) and purification (column chromatography) yields the product .
- Optimization : Key factors include temperature control (0–25°C), stoichiometric ratios (1:1.2 for Grignard reagent), and inert atmosphere (N₂/Ar) to prevent side reactions. Scale-up may require continuous flow systems for improved reproducibility .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.2–3.5 ppm, propyl chain at δ 0.9–1.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₂₀N₂O₃, theoretical MW 264.3 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D structure and hydrogen-bonding networks. For example, SHELXL refines positional parameters and thermal displacement factors, while SHELXE assists in phase determination for challenging crystals .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃). Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical for long-term storage recommendations .
- Storage : Store at room temperature in sealed, dry containers to prevent hydrolysis of the ester or methoxy groups. Purity (>96%) must be verified via HPLC before use .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?
- Case Study : If GC-MS detects a methyl ester by-product (e.g., from incomplete Grignard reaction), optimize reaction time (12–24 hrs) and monitor intermediates via TLC. Conflicting NMR signals may arise from rotamers; variable-temperature NMR (VT-NMR) or deuterated solvents (DMSO-d₆) can clarify dynamic equilibria .
- Validation : Cross-validate using alternative techniques (e.g., IR for ester C=O stretch at ~1720 cm⁻¹) and computational modeling (DFT for predicted spectra) .
Q. What strategies are effective for analyzing hydrogen-bonding patterns and crystal packing?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). SHELX hydrogen-bond restraints improve refinement accuracy in low-resolution datasets .
- Puckering Parameters : For imidazole ring distortions, use Cremer-Pople coordinates to quantify non-planarity. This aids in correlating structure with reactivity (e.g., tautomerism) .
Q. How can researchers design studies to probe biological interactions without therapeutic claims?
- In Silico Screening : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Caution : Avoid in vivo testing due to regulatory restrictions. Focus on in vitro assays (e.g., enzyme inhibition kinetics) and cite FDA disclaimers explicitly .
Q. What methodologies address challenges in polymorphism or isomerism during crystallization?
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to isolate polymorphs. Powder XRD distinguishes forms, while DSC (differential scanning calorimetry) analyzes thermal stability .
- Isomer Separation : Chiral HPLC (e.g., amylose columns) resolves enantiomers if asymmetric centers form during synthesis. Assign configurations via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
